molecular formula C15H14N2O2S B3017382 Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone CAS No. 2411198-79-1

Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone

Cat. No.: B3017382
CAS No.: 2411198-79-1
M. Wt: 286.35
InChI Key: QPSLTKPWFGEIKL-UHFFFAOYSA-N
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Description

Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a thiazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization: The thiazolopyridine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of solvents such as ethanol and controlled temperatures to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include hydroxy pyrazoles and hydroxy oxazoles, which are of interest for their potential biological activities .

Scientific Research Applications

Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone involves its interaction with biological targets through its reactive oxirane ring and thiazolopyridine moiety. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxirane-containing molecules and thiazolopyridine derivatives. Examples include:

Uniqueness

What sets Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone apart is its combination of an oxirane ring with a thiazolopyridine core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-15(12-9-19-12)17-7-6-11-13(8-17)20-14(16-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLTKPWFGEIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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